

# Qyl-685: Application in Retroviral Replication Studies

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## Compound of Interest

Compound Name: Qyl-685

Cat. No.: B1678686

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Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

## Introduction

**Qyl-685** is a potent nucleoside reverse transcriptase inhibitor (NRTI) with significant activity against human immunodeficiency virus type 1 (HIV-1). As a Z-methenylcyclopropane nucleoside analog containing 2,6-diaminopurine, **Qyl-685** has demonstrated efficacy against both wild-type and drug-resistant strains of HIV-1 in vitro. Its unique chemical structure, featuring a phenylphosphoralaninate moiety, is believed to enhance cellular uptake and intracellular phosphorylation, key steps for the activation of NRTI prodrugs. This document provides detailed application notes and experimental protocols for the use of **Qyl-685** in retroviral replication studies, intended for researchers, scientists, and professionals in drug development.

## Data Presentation

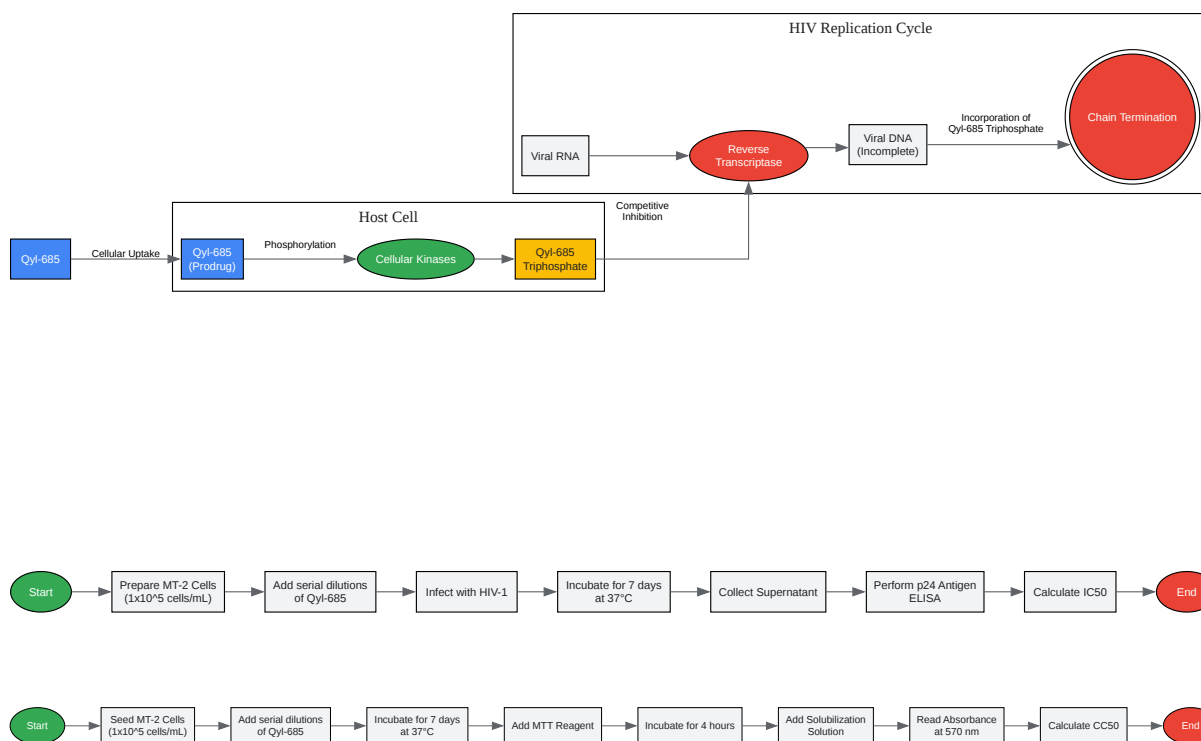
The antiviral activity and cytotoxicity of **Qyl-685** have been evaluated in vitro. The following table summarizes the key quantitative data for easy comparison.

Parameter	Virus/Cell Line	Value (μM)	Reference
IC <sub>50</sub>	HIV-1	0.034 ± 0.007	[1]
Zidovudine-Resistant HIV-1	0.045 ± 0.012	[1]	
Didanosine-Resistant HIV-1	0.028 ± 0.009	[1]	
Multi-Dideoxynucleoside-Resistant HIV-1	0.081 ± 0.018	[1]	
HIV-2	0.38 ± 0.13	[1]	
CC <sub>50</sub>	MT-2 cells	13 ± 1.4	[2]
Selectivity Index (SI)	HIV-1 (in MT-2 cells)	~382	Calculated

IC<sub>50</sub> (50% inhibitory concentration) is the concentration of the drug that inhibits 50% of viral replication. CC<sub>50</sub> (50% cytotoxic concentration) is the concentration of the drug that causes a 50% reduction in cell viability. The Selectivity Index (SI) is calculated as CC<sub>50</sub> / IC<sub>50</sub>.

## Mechanism of Action

**Qyl-685**, as a nucleoside analog, exerts its antiviral effect by inhibiting the HIV-1 reverse transcriptase enzyme. The phenylphosphoralaninate moiety facilitates its entry into host cells. Once inside, cellular kinases are thought to phosphorylate **Qyl-685** to its active triphosphate form. This active metabolite then competes with natural deoxynucleoside triphosphates for incorporation into the growing viral DNA chain during reverse transcription. The incorporation of the **Qyl-685** analog results in chain termination, thereby halting the replication of the retrovirus.



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## References

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- 2. In Vitro Anti-Human Immunodeficiency Virus Activities of Z- and E-Methylenecyclopropane Nucleoside Analogues and Their Phosphoro-I-Alaninate Diesters - PMC [pmc.ncbi.nlm.nih.gov]

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